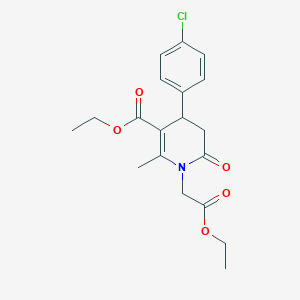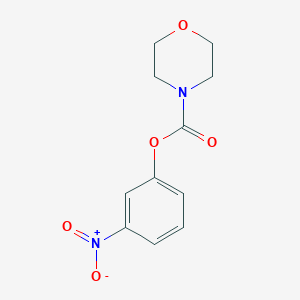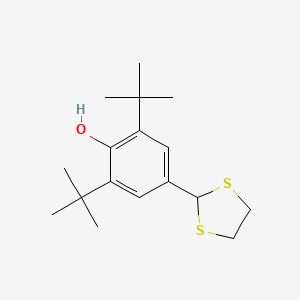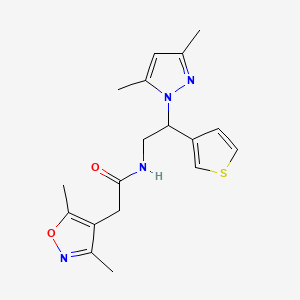![molecular formula C12H6ClN3O4S B3003146 N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide CAS No. 941961-79-1](/img/structure/B3003146.png)
N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide, commonly known as nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It was first approved by the US Food and Drug Administration (FDA) in 2002 for the treatment of diarrhea caused by Cryptosporidium parvum and Giardia lamblia in children and adults. Nitazoxanide has since been found to have potential therapeutic applications against a range of viral infections, including influenza, hepatitis B and C, and respiratory syncytial virus (RSV).
作用機序
The exact mechanism of action of nitazoxanide is not fully understood. It is believed to work by interfering with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for the energy metabolism of anaerobic organisms, including parasites. Nitazoxanide has also been shown to inhibit the replication of a number of viruses by targeting various stages of the viral life cycle, including viral entry, replication, and assembly.
Biochemical and Physiological Effects:
Nitazoxanide has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after oral administration and has a half-life of approximately 12 hours. Nitazoxanide is metabolized in the liver and excreted in the urine and feces. It has been shown to have minimal drug interactions and does not require dose adjustments in patients with renal or hepatic impairment.
実験室実験の利点と制限
Nitazoxanide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has a broad-spectrum of activity against both parasites and viruses, making it a useful tool for studying a range of infectious diseases. However, nitazoxanide has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to formulate for in vivo studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on nitazoxanide. One area of interest is the development of new formulations of nitazoxanide with improved solubility and bioavailability. Another area of interest is the exploration of nitazoxanide as a potential treatment for emerging viral infections, such as COVID-19. Nitazoxanide has been shown to have activity against SARS-CoV-2 in vitro, and clinical trials are currently underway to evaluate its efficacy in treating COVID-19. Finally, there is interest in exploring the immunomodulatory effects of nitazoxanide and its potential use as an adjuvant therapy for infectious diseases. Overall, nitazoxanide has the potential to be a valuable tool for the treatment and prevention of a range of infectious diseases.
合成法
Nitazoxanide is synthesized by the reaction of 5-nitro-2-furoic acid with 4-chloro-5-methylthiobenzimidazole in the presence of phosphorus oxychloride. The resulting intermediate product is then reacted with ammonia to form nitazoxanide. The chemical structure of nitazoxanide is shown below:
科学的研究の応用
Nitazoxanide has been extensively studied for its antiparasitic and antiviral activities. It has been shown to be effective against a range of parasites, including Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and Blastocystis hominis. Nitazoxanide has also demonstrated antiviral activity against a number of viruses, including influenza A and B, hepatitis B and C, and RSV. In addition, nitazoxanide has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4S/c13-6-1-2-7(11-10(6)14-5-21-11)15-12(17)8-3-4-9(20-8)16(18)19/h1-5H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTDZOMYVFDECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])SC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)
![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)
![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B3003081.png)

